2-(Pyrrolidin-1-yl)pyrimidine

Anti-HIV-1 Antiviral Medicinal Chemistry

Securing high-purity 2-(pyrrolidin-1-yl)pyrimidine for medicinal chemistry programs is often hampered by inconsistent supply. Our standardized lot provides: • A modular scaffold for generating derivatives with demonstrated anti-HIV-1 activity (EC50 < 20 µM), AChE inhibition (IC50 5.5 µM), and pan-caspase inhibition (IC50 31 nM, Ki 8-16 nM). • High-affinity H3 receptor binding (Kd 1.35 nM) for neuroscience applications. • Consistent 97% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 192197-34-5
Cat. No. B071391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)pyrimidine
CAS192197-34-5
SynonymsPyrimidine, 2-(1-pyrrolidinyl)- (9CI)
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2
InChIKeyPCXCZMYBFGWKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)pyrimidine: Procurement-Grade Overview


2-(Pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) is a heterocyclic small molecule with the formula C8H11N3 and molecular weight of 149.19 g/mol . It functions as a core building block or scaffold in medicinal chemistry for generating substituted pyrimidine derivatives. The compound's activity profile varies substantially depending on the specific substitution pattern on the pyrimidine ring; it is not an intrinsically optimized drug molecule but rather a modular starting point for derivative synthesis [1].

Core Scaffold Modular heterocyclic building block for pyrimidine derivatization
Activity Profile Biological activity emerges only after specific substitution; scaffold alone is not intrinsically optimized
Procurement Logic Select for derivative synthesis campaigns; target engagement is substitution-dependent

Structural Specificity of Pyrimidine Analogs


Substituting 2-(pyrrolidin-1-yl)pyrimidine with a closely related 2-amino or 2-alkyl pyrimidine derivative is unlikely to yield equivalent biological outcomes. The pyrrolidine ring imposes a specific steric bulk, conformational rigidity, and altered electronic environment compared to an amino or simple alkyl substituent. This differential profile directly impacts molecular recognition, with documented examples showing that even minor changes to the C-2 substitution pattern on pyrimidines can alter target selectivity, potency, and binding mechanisms [1]. Furthermore, within the 2-pyrimidinyl pyrrolidine series itself, the addition of substituents at the 1st and 6th positions of the pyrimidine ring has been shown to markedly modulate anti-HIV activity, confirming that the core scaffold's activity is not fixed and requires precise structural definition [2].

C-2 Substituent Mismatch
Pyrrolidine ring imparts steric bulk and electronic effects absent in 2-amino or 2-alkyl pyrimidines; molecular recognition and selectivity may shift significantly
Derivative Sensitivity
Within 2-pyrimidinyl pyrrolidines, even small substituent changes at the 1- and 6-positions markedly alter antiviral response; core activity is not fixed

Quantitative Differentiation Evidence


Anti-HIV-1 Activity: C-4 Substituted Derivative Superiority

When the 2-(pyrrolidin-1-yl)pyrimidine scaffold is modified with a benzyl fragment at the 1st position and an aniline fragment at the 6th position (derivatives 5e and 5f), the resulting compounds exhibit markedly improved anti-HIV-1 potency compared to the unsubstituted 2-pyrimidinyl pyrrolidine core. This is a direct comparative observation from the same study, where the parent 2-pyrimidinyl pyrrolidines generally showed weaker or undetectable activity while the optimized derivatives achieved EC50 values below 20 µM [1].

Anti-HIV-1 Activity
Head-to-head
EC50
Supports antiviral derivative screening context
Primary human lymphocyte assay; activity requires specific substitution pattern
AChE Inhibition
Reported
IC50 = 5.5 µM (derivative 9a)
Establishes AChE inhibition benchmark for scaffold selection
9a ranked highest among tested 2,4-disubstituted pyrimidines in this series
Caspase-1 Inhibition
Class-level inference
IC50 = 31 ± 10 nM; Ki = 8–16 nM (caspases-1, -4, -5) for dimeric analog CK-1-41
Provides non-competitive pan-caspase inhibition profile for inflammatory research
Time-dependent mechanism; observed with 4,6-di(pyrrolidin-1-yl) dimeric scaffold
H3R Binding Affinity
Supporting evidence
Kd = 1.35 nM (human H3R)
Supports GPCR target engagement assay development
BRET assay in HEK293T cells; no comparator pyrimidine data available
Anti-HIV-1 Antiviral Medicinal Chemistry

AChE Inhibitory Potency with Pyrrolidinyl Substitution

A systematic SAR study of 2,4-disubstituted pyrimidines evaluated multiple C-2 substituents for AChE inhibitory activity. The derivative N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) was identified as the most potent AChE inhibitor in the series with an IC50 of 5.5 µM [1]. This potency is comparable to, and establishes a baseline against which other C-2 substituted derivatives in the same study can be compared.

AChE Inhibition
Reported
IC50 = 5.5 µM (derivative 9a)
Establishes AChE inhibition benchmark for scaffold selection
9a ranked highest among tested 2,4-disubstituted pyrimidines in this series
Acetylcholinesterase Inhibition Alzheimer's Disease SAR

Inflammatory Caspase Inhibition: Nanomolar Potency

While the monomeric 2-(pyrrolidin-1-yl)pyrimidine is a core building block, its dimeric analog 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (represented by CK-1-41) demonstrates a distinctive activity profile. CK-1-41 inhibits caspase-1 with an IC50 of 31 ± 10 nM and exhibits Ki values between 8 and 16 nM across caspases-1, -4, and -5, acting through a non-competitive, time-dependent mechanism [1]. This potency and mechanism differ substantially from other pyrimidine-based caspase inhibitors that may act competitively or with reduced pan-selectivity.

Caspase-1 Inhibition
Class-level inference
IC50 = 31 ± 10 nM; Ki = 8–16 nM (caspases-1, -4, -5) for dimeric analog CK-1-41
Provides non-competitive pan-caspase inhibition profile for inflammatory research
Time-dependent mechanism; observed with 4,6-di(pyrrolidin-1-yl) dimeric scaffold
Caspase Inhibition Inflammation Allosteric Modulation

Histamine H3 Receptor Binding Affinity

Binding data for a pyrrolidinyl pyrimidine derivative demonstrates high-affinity interaction with the human histamine H3 receptor (H3R), achieving a dissociation constant (Kd) of 1.35 nM [1]. This level of affinity places the compound among potent H3R ligands, though direct comparative data to other C-2 substituted pyrimidines in this assay are not available.

H3R Binding Affinity
Supporting evidence
Kd = 1.35 nM (human H3R)
Supports GPCR target engagement assay development
BRET assay in HEK293T cells; no comparator pyrimidine data available
GPCR Histamine Receptor Binding Affinity

Supported Application Scenarios


Anti-HIV-1 Derivative Synthesis

Procurement of 2-(pyrrolidin-1-yl)pyrimidine enables the synthesis of substituted derivatives, particularly those with benzyl and aniline modifications at the 1st and 6th positions of the pyrimidine ring (e.g., 5e, 5f), which have demonstrated anti-HIV-1 activity with EC50 values below 20 µM in primary human lymphocytes [1]. This is a direct application supported by the evidence that the unsubstituted core is a precursor to active antiviral compounds.

AChE Inhibitor Development for Neuroscience

The 2-(pyrrolidin-1-yl)pyrimidine scaffold can be used to generate AChE inhibitors. The derivative N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) exhibits an AChE IC50 of 5.5 µM, providing a quantitative benchmark for cholinergic target engagement [2]. This scenario is relevant for Alzheimer's disease and cognitive disorder research programs.

Pan-Caspase Inhibitor for Inflammation Research

The bis-pyrrolidinyl pyrimidine scaffold (derived from 2-(pyrrolidin-1-yl)pyrimidine building blocks) yields potent, non-competitive inhibitors of inflammatory caspases. Representative compound CK-1-41 inhibits caspase-1 with an IC50 of 31 ± 10 nM and shows Ki values of 8-16 nM across caspases-1, -4, and -5 [3]. This application is supported by evidence demonstrating a unique mechanism of action and high pan-selectivity not commonly observed with alternative scaffolds.

Histamine H3 Receptor Ligand Optimization

Pyrrolidinyl pyrimidine derivatives have been shown to bind the human histamine H3 receptor with a Kd of 1.35 nM [4]. This high-affinity interaction supports the use of 2-(pyrrolidin-1-yl)pyrimidine as a starting point for developing H3R ligands for neuroscience or sleep disorder research applications.

Application
Selection Property
Validation Focus
Antiviral derivative synthesis
Substitution-driven activity emergence
HIV-1 replication endpoint review
AChE inhibition studies
C-2 pyrrolidinyl substitution benchmark
AChE inhibition comparison in SAR series
Inflammatory caspase research
Non-competitive pan-caspase profile
Caspase-1, -4, -5 inhibition endpoint review
H3R ligand development
Pyrrolidinyl scaffold binding affinity
H3R binding affinity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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